Quercetin 3-rhamnoside 7-glucoside

Metabolism Pharmacokinetics Enzymology

Generic quercetin substitution introduces uncontrolled variability in enzyme resistance, bioavailability, and antioxidant mechanism - invalidating cross-study comparisons. Quercetin 3-rhamnoside 7-glucoside (CAS 17306-45-5) is a structurally defined quercetin O-diglycoside that eliminates this ambiguity: • Resistant to human small intestinal β-glucosidases - decouples luminal hydrolysis from intact glycoside transport for unambiguous mechanistic studies. • Distinct acid hydrolysis kinetics (7-O-glucoside: 180 min in N HCl) - validates HPLC separation methods and selective hydrolysis protocols. • Near-zero oral bioavailability in preclinical models - ideal negative control for colonic delivery and pharmacokinetic barrier research.

Molecular Formula C27H30O16
Molecular Weight 610.52
CAS No. 17306-45-5
Cat. No. B600682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin 3-rhamnoside 7-glucoside
CAS17306-45-5
SynonymsQuercetin 3-α-L-rhamnopyranoside 7-β-D-glucopyranoside;  3-O-Rhamnosyl-7-O-glucosyl-quercetin;  7-O-β-D-Glucopyranosylquercetin 3-O-α-L-rhamnopyranoside
Molecular FormulaC27H30O16
Molecular Weight610.52
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O
InChIInChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)43-25-19(34)16-13(31)5-10(40-27-23(38)21(36)18(33)15(7-28)42-27)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26-,27+/m0/s1
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quercetin 3-rhamnoside 7-glucoside: Definition & Baseline


Quercetin 3-rhamnoside 7-glucoside (CAS: 17306-45-5) is a quercetin O-diglycoside belonging to the flavonol subclass of flavonoids. Its structure comprises a quercetin aglycone core (a pentahydroxyflavone) substituted with an α-L-rhamnopyranosyl moiety at the 3-OH position and a β-D-glucopyranosyl moiety at the 7-OH position [1]. It is a naturally occurring polyphenol found in various plant species, including Arabidopsis thaliana and several food items such as peppers [2]. As a very weakly acidic compound with slight water solubility, its specific dual glycosylation pattern at the 3- and 7-positions fundamentally distinguishes it from monoglycosylated quercetin derivatives (e.g., quercetin 3-glucoside, quercetin 7-glucoside) and the aglycone quercetin [3].

3,7-diglycoside flavonol probe – distinct from monoglucosides or aglycone
Resistant to intestinal β-glucosidase – supports intact glycoside transport studies
Near-zero oral absorption in preclinical models – fits colonic delivery or negative-control designs

Why Quercetin 3-rhamnoside 7-glucoside Cannot Be Substituted


Generic substitution among quercetin derivatives is scientifically untenable due to the profound impact of the specific glycosylation pattern on multiple performance-critical parameters. The nature and position of the sugar moiety dictate the compound's molecular planarity, enzymatic hydrolysis rate, and interaction with transporters, which in turn govern its antioxidant mechanism, metabolic stability, and ultimate bioavailability [1]. For instance, the 3-O-glycosylation of quercetin significantly alters its antioxidant behavior, while the presence of a rhamnose moiety at the 3-position drastically reduces oral absorption compared to a glucose moiety [2]. Furthermore, the dual substitution pattern of Quercetin 3-rhamnoside 7-glucoside confers a unique resistance to human small intestinal β-glucosidases, a property not shared by simpler quercetin monoglucosides [3]. Therefore, substituting this specific diglycoside with a generic 'quercetin' or an alternative glycoside like rutin (quercetin 3-rutinoside) or quercetin 3-glucoside will introduce significant, uncontrolled variability in experimental outcomes, invalidating cross-study comparisons and compromising assay reproducibility.

Glycosylation pattern alters enzyme resistance
Quercetin monoglucosides are rapidly hydrolyzed by human intestinal β-glucosidases; this diglycoside remains intact. Substituting a monoglucoside may introduce uncontrolled deglycosylation in cellular assays.
3-O-rhamnose abolishes oral absorption
In vivo, 3-O-rhamnosylated quercetin yields no detectable plasma metabolites, while 3-O-glucoside achieves high concentrations. Changing the sugar at position 3 can completely shift exposure profiles.
Antioxidant mechanism may not transfer
3-glycosylation suppresses radical-scavenger dimerization in DPPH assays. The aglycone or other glycosides can exhibit different radical reaction pathways, affecting endpoint interpretation.

Quercetin 3-rhamnoside 7-glucoside Differentiation Evidence


Resistance to Intestinal β-Glucosidase Hydrolysis

In contrast to several quercetin monoglucosides, Quercetin 3-rhamnoglucoside (quercetin 3-rhamnoside 7-glucoside) demonstrates complete resistance to hydrolysis by cell-free extracts from human small intestine and liver, which contain broad-specificity β-glucosidase activity [1]. This property is in stark contrast to quercetin 4'-glucoside and other 7-O-glucosides, which are rapidly deglycosylated by these human tissue extracts under the same experimental conditions [1].

β-Glucosidase resistance
Head-to-head
Target: no hydrolysis detected
Comparator (Quercetin 4'-glucoside): rapid deglycosylation, Km 32±12 µM
Supports intact glycoside transport studies
Human small intestine/liver cell-free extract context
Metabolism Pharmacokinetics Enzymology

Acid Hydrolysis Rate: 7-O-Glucoside vs. 7-O-Rhamnoside

The presence of a glucose moiety at the 7-position of Quercetin 3-rhamnoside 7-glucoside confers significantly greater resistance to acid hydrolysis compared to flavonols bearing a rhamnose at the same position [1]. This differential hydrolysis rate is a key parameter for structural identification and controlled deglycosylation.

Acid hydrolysis time
Class-level inference
7-O-glucoside: ~180 min (N HCl)
vs. 7-O-rhamnoside: ~5 min
~35-fold longer
Reported hydrolysis rate differentiation
Data to verify for this specific compound
Analytical Chemistry Phytochemistry Structural Characterization

Iron Chelation by Rhamnosyl Glucoside

The attachment of a rhamnosyl glucoside moiety (as in rutin) to quercetin significantly enhances its iron-chelating ability relative to the quercetin aglycone [1]. While rutin was less potent than quercetin in general antioxidant assays like DPPH scavenging and Fe3+ reduction, it demonstrated more potent Fe2+ chelation [1].

Fe²⁺ chelation
Head-to-head
Rhamnosyl glucoside (rutin) more potent iron chelator than quercetin aglycone
Supports iron-catalyzed oxidation pathway studies
Qualitative comparison; relevance to this diglycoside inferred
Antioxidant Mechanism Iron Chelation Lipid Peroxidation

Near-Zero Bioavailability of 3-O-Rhamnoside

In a direct comparative in vivo study in rats, the oral administration of quercetin 3-O-rhamnoside resulted in no detectable metabolites in plasma, a finding attributed to the presence of rhamnose at the 3-position [1]. This outcome is in stark contrast to quercetin 3-O-glucoside, which yielded high plasma metabolite concentrations, and even the aglycone, which showed intermediate bioavailability [1].

Plasma exposure 3-O-rhamnoside
Head-to-head
3-O-rhamnoside: 0 µM (not detected)
3-O-glucoside: 33.2 ± 3.5 µM
4h post 20 mg eq. oral dose in rat
Reported near-zero oral bioavailability context
In vivo rat model; supports absorption barrier research
Bioavailability Pharmacokinetics ADME

3-Glycosylation Effect on DPPH Scavenging

A comprehensive structure-activity relationship study found that in the DPPH assay, the antioxidant activity (AA) of 3-glycosylated quercetin was significantly higher than that of the quercetin aglycone under certain conditions [1]. LC-MS/MS analysis revealed that while quercetin and quercetin-7-glucoside undergo dimerization during the reaction, potentially reducing their AA, the 3-glycoside substitution may hinder this dimer formation, allowing the flavonol to retain stronger free radical scavenging abilities [1].

DPPH scavenging pathway
Head-to-head
3-glycosylated quercetin: higher AA
Aglycone: lower AA, dimerization observed
Reported radical reaction pathway difference
LC-MS/MS dimerization evidence; assay condition-dependent
Antioxidant Activity DPPH Assay Structure-Activity Relationship

Optimal Use Cases for Quercetin 3-rhamnoside 7-glucoside


Intestinal Metabolism and Transport Studies

As a substrate resistant to human intestinal β-glucosidases [1], this compound is ideal for mechanistic studies aiming to decouple the roles of luminal hydrolysis versus direct transport of intact flavonoid glycosides across the intestinal epithelium. Its stability in the presence of human intestinal enzymes allows researchers to study its interaction with potential apical transporters without the confounding factor of rapid deglycosylation.

Phytochemical Analytical Method Development

The distinct acid hydrolysis kinetics of the 7-O-glucoside bond (requiring 180 min in N HCl) compared to other glycosidic linkages (e.g., 7-O-rhamnoside, 5 min) [2] makes Quercetin 3-rhamnoside 7-glucoside a valuable reference standard. It can be used to validate chromatographic separation methods and to develop selective hydrolysis protocols for characterizing complex flavonoid mixtures or confirming the identity of unknown peaks in plant extracts.

Biological Effects of Iron Chelation

Given the demonstrated potent iron-chelating ability of the rhamnosyl glucoside moiety [3], this compound serves as a targeted probe for studying biological processes driven by labile iron pools. Its unique mechanism allows researchers to distinguish between antioxidant effects mediated by direct radical scavenging versus those resulting from the sequestration of redox-active iron.

Model for Low Oral Bioavailability Studies

The documented near-zero oral bioavailability of 3-O-rhamnosylated quercetin in preclinical models [4] positions this compound as an ideal negative control or a model substance for studying the pharmacokinetic barriers imposed by specific glycosidic substitutions. It is particularly useful for research focused on colonic drug delivery or for applications where systemic absorption of a flavonoid is undesirable.

Application
Selection Property
Validation Focus
Intestinal flavonoid transport studies
β-glucosidase resistance
Intact glycoside uptake assay
Flavonoid analytical method development
Distinct acid hydrolysis kinetics
Selective hydrolysis protocol validation
Iron-catalyzed oxidation research
Enhanced iron-chelating rhamnosyl glucoside
Iron sequestration vs radical scavenging
Oral bioavailability barrier studies
Near-zero systemic exposure in preclinical models
Colonic delivery or absorption model

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